molecular formula C20H16Cl2N2S B14335305 Benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate CAS No. 106696-20-2

Benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate

Cat. No.: B14335305
CAS No.: 106696-20-2
M. Wt: 387.3 g/mol
InChI Key: KNZGAWRNVYCOEN-UHFFFAOYSA-N
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Description

Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate: is an organic compound that belongs to the class of carbamimidothioates This compound is characterized by the presence of a benzyl group and two 4-chlorophenyl groups attached to a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate typically involves the reaction of benzyl isothiocyanate with 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzyl isothiocyanate+4-chloroanilineBenzyl N,N’-bis(4-chlorophenyl)carbamimidothioate\text{Benzyl isothiocyanate} + \text{4-chloroaniline} \rightarrow \text{Benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate} Benzyl isothiocyanate+4-chloroaniline→Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of benzyl or phenyl derivatives.

Scientific Research Applications

Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamimidothioate functionality into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Another benzyl derivative with different functional groups.

    4-Chlorophenyl isothiocyanate: Shares the 4-chlorophenyl group but has different reactivity.

    N,N’-bis(4-chlorophenyl)thiourea: Similar structure but lacks the benzyl group.

Uniqueness

Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate is unique due to its combination of benzyl and 4-chlorophenyl groups attached to a carbamimidothioate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

106696-20-2

Molecular Formula

C20H16Cl2N2S

Molecular Weight

387.3 g/mol

IUPAC Name

benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate

InChI

InChI=1S/C20H16Cl2N2S/c21-16-6-10-18(11-7-16)23-20(24-19-12-8-17(22)9-13-19)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24)

InChI Key

KNZGAWRNVYCOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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